Cas no 1176509-42-4 ((2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide)

(2S)-2-Amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide is a chiral amide derivative featuring a pyridinyl-ethyl substituent, which enhances its potential as a versatile intermediate in pharmaceutical synthesis. The stereospecific (2S) configuration ensures high enantiopurity, critical for applications requiring precise molecular interactions. Its structural framework, combining an amino group with a pyridine moiety, suggests utility in drug discovery, particularly for targeting receptor-based mechanisms. The compound’s stability under standard conditions and compatibility with further functionalization make it suitable for complex synthetic routes. Its well-defined physicochemical properties, including solubility in common organic solvents, facilitate handling in laboratory settings. This compound is of interest for researchers developing bioactive molecules with tailored pharmacokinetic profiles.
(2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide structure
1176509-42-4 structure
Product name:(2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide
CAS No:1176509-42-4
MF:C13H21N3O
Molecular Weight:235.3253428936
CID:5230903
PubChem ID:22690650

(2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide 化学的及び物理的性質

名前と識別子

    • (2S)-2-AMINO-N,3-DIMETHYL-N-[2-(PYRIDIN-4-YL)ETHYL]BUTANAMIDE
    • Butanamide, 2-amino-N,3-dimethyl-N-[2-(4-pyridinyl)ethyl]-, (2S)-
    • (2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide
    • インチ: 1S/C13H21N3O/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11/h4-5,7-8,10,12H,6,9,14H2,1-3H3/t12-/m0/s1
    • InChIKey: HKYIQKAMLOITOW-LBPRGKRZSA-N
    • SMILES: O=C([C@H](C(C)C)N)N(C)CCC1C=CN=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 237
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 59.2

(2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-149217-0.25g
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4
0.25g
$972.0 2023-05-24
Enamine
EN300-149217-5.0g
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4
5g
$3065.0 2023-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00977343-1g
(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4 95%
1g
¥5180.0 2023-04-05
Enamine
EN300-149217-50mg
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4
50mg
$888.0 2023-09-28
Enamine
EN300-149217-500mg
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4
500mg
$1014.0 2023-09-28
Enamine
EN300-149217-2.5g
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4
2.5g
$2071.0 2023-05-24
Enamine
EN300-149217-0.05g
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4
0.05g
$888.0 2023-05-24
Enamine
EN300-149217-1.0g
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4
1g
$1057.0 2023-05-24
Enamine
EN300-149217-0.5g
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4
0.5g
$1014.0 2023-05-24
Enamine
EN300-149217-0.1g
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide
1176509-42-4
0.1g
$930.0 2023-05-24

(2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide 関連文献

(2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamideに関する追加情報

Compound CAS No. 1176509-42-4: (2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide

The compound with CAS No. 1176509-42-4, named (2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest for researchers and industry professionals alike. The molecule's structure includes an amino group at the 2S position, a dimethyl-substituted butanamide moiety, and a pyridin-4-yl group attached to the nitrogen atom, which contributes to its distinct chemical properties.

Recent studies have highlighted the biological activity of this compound, particularly its potential as a modulator of cellular signaling pathways. Researchers have explored its ability to interact with specific proteins and enzymes, suggesting its role in therapeutic applications. For instance, investigations into its antiproliferative effects on cancer cells have shown promising results, indicating its potential as a candidate for anticancer drug development. Additionally, the compound's selective binding affinity for certain receptors has been documented, further underscoring its versatility in pharmacological research.

The synthesis of (2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Advanced techniques such as enantioselective synthesis and catalytic asymmetric reactions have been employed to ensure the high optical purity of the compound. These methods not only enhance the compound's efficacy but also reduce potential side effects in biological systems.

In terms of applications, this compound has been utilized in drug discovery programs targeting various diseases, including neurodegenerative disorders and inflammatory conditions. Its ability to cross the blood-brain barrier has made it particularly valuable in neuroscience research. Furthermore, the compound's stability under physiological conditions has been tested extensively, confirming its suitability for in vivo studies.

From an environmental perspective, the ecological impact of this compound has also been assessed. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. This attribute is crucial for ensuring the sustainability of processes involving this compound in industrial settings.

Looking ahead, ongoing research aims to further elucidate the mechanistic insights behind this compound's biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from preclinical studies to clinical trials. The integration of computational chemistry tools with experimental approaches is anticipated to optimize the compound's pharmacokinetic properties and enhance its therapeutic potential.

In conclusion, (2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide (CAS No. 1176509-42-4) stands as a prime example of how advanced chemical synthesis and cutting-edge research can lead to innovative solutions in modern medicine. Its unique structure, coupled with its diverse biological activities, positions it as a key player in the development of novel therapeutic agents.

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